molecular formula C21H24FN3O2S B1668084 Butanserin CAS No. 87051-46-5

Butanserin

Cat. No. B1668084
CAS RN: 87051-46-5
M. Wt: 423.5 g/mol
InChI Key: RBGAHDDQSRBDOG-UHFFFAOYSA-N
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Description

Butanserin (R 53393) is a potent and selective α1-adrenoceptor antagonist . It is used for the study of cardiovascular disease . The CAS number for Butanserin is 87051-46-5 .


Molecular Structure Analysis

The molecular weight of Butanserin is 423.48 and its formula is C24H26FN3O3 . The SMILES notation for Butanserin is O=C(N1CCCCN2CCC(C(C3=CC=C(F)C=C3)=O)CC2)C4=CC=CC=C4NC1=O . For a more detailed molecular structure analysis, techniques such as UV-Vis spectroscopy can be used .

Scientific Research Applications

Receptor Antagonism

Butanserin, identified as R 53393 in research, has been evaluated for its antagonism at various receptors. It is most notably characterized as a potent and selective antagonist at α1-adrenoceptors. This property of butanserin distinguishes it from similar compounds and highlights its potential utility in research related to α1-adrenoceptor functions. Such receptor antagonism can be crucial in studies involving cardiovascular and nervous system functions, where α1-adrenoceptors play a significant role (Korstanje et al., 1986).

Alpha-Adrenergic Blocking Activity

Butanserin's efficacy as an alpha-adrenergic blocker has been analyzed in relation to other compounds. It has been shown to be a highly selective and potent blocker of α1-receptors. This characteristic makes butanserin an interesting compound for experimental drug research, especially considering its additional 5-HT S2-antagonism. Such properties make it relevant for exploring interactions between 5-hydroxytryptaminergic and noradrenergic vascular mechanisms (Megens & Niemegeers, 1984).

properties

IUPAC Name

3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3/c25-19-9-7-17(8-10-19)22(29)18-11-15-27(16-12-18)13-3-4-14-28-23(30)20-5-1-2-6-21(20)26-24(28)31/h1-2,5-10,18H,3-4,11-16H2,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDQSYUQSLUEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCCN3C(=O)C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236109
Record name Butanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanserin

CAS RN

87051-46-5
Record name 3-[4-[4-(4-Fluorobenzoyl)-1-piperidinyl]butyl]-2,4(1H,3H)-quinazolinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87051-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087051465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I933V848G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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